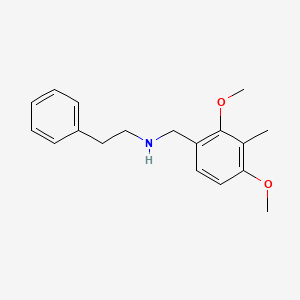![molecular formula C16H18ClNO2 B4927733 3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4927733.png)
3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, also known as WIN 35,428 or CFT, is a chemical compound that belongs to the phenyltropane family. It is a potent dopamine reuptake inhibitor and is widely used in scientific research to study the mechanisms of dopamine transport and its role in addiction and other neurological disorders.
Mechanism of Action
3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35,428 acts as a potent dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in the extracellular levels of dopamine. This increase in dopamine levels is thought to be responsible for the drug's effects on behavior, cognition, and other physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 35,428 are primarily related to its effects on dopamine transport. Some of the effects of the drug include:
1. Increased dopamine levels in the brain: this compound 35,428 blocks the reuptake of dopamine, leading to an increase in extracellular dopamine levels in the brain.
2. Changes in behavior: this compound 35,428 has been shown to affect behavior in animal models, leading to changes in locomotor activity, drug-seeking behavior, and other behaviors.
3. Changes in cognition: this compound 35,428 has been shown to affect cognitive processes such as learning, memory, and decision-making.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35,428 in lab experiments include its potency as a dopamine reuptake inhibitor, its selectivity for the dopamine transporter, and its well-characterized pharmacological profile. However, some of the limitations of using this compound 35,428 in lab experiments include its potential for abuse and its potential for inducing neurotoxicity at high doses.
Future Directions
There are several future directions for research involving 3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35,428. Some of these include:
1. Investigating the effects of this compound 35,428 on other neurotransmitter systems, such as serotonin and norepinephrine.
2. Developing new compounds based on the structure of this compound 35,428 that may have improved pharmacological properties.
3. Investigating the potential therapeutic uses of this compound 35,428 in the treatment of addiction and other neurological disorders.
4. Investigating the long-term effects of this compound 35,428 on behavior, cognition, and other physiological processes.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35,428 involves the reaction of 3-chlorophenylacetonitrile with methylamine and 1,3-dimethyl-2-imidazolidinone in the presence of sodium cyanoborohydride. The resulting product is then treated with trifluoroacetic acid to yield the final compound.
Scientific Research Applications
3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione 35,428 is primarily used in scientific research to study the mechanisms of dopamine transport and its role in addiction and other neurological disorders. It is also used to investigate the effects of dopamine reuptake inhibitors on behavior, cognition, and other physiological processes. Some of the areas of research where this compound 35,428 has been used include:
1. Addiction: this compound 35,428 is used to study the role of dopamine transport in addiction and the effects of dopamine reuptake inhibitors on drug-seeking behavior.
2. Neurological disorders: this compound 35,428 is used to investigate the role of dopamine transport in neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
3. Cognition: this compound 35,428 is used to study the effects of dopamine reuptake inhibitors on cognitive processes such as learning, memory, and decision-making.
properties
IUPAC Name |
3-(3-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-15(2)12-7-8-16(15,3)14(20)18(13(12)19)11-6-4-5-10(17)9-11/h4-6,9,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLFYRWGMQUGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)

![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)
![1-cyclopentyl-4-{4-methoxy-2-[(4-methoxy-1-piperidinyl)carbonyl]phenoxy}piperidine](/img/structure/B4927702.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4927709.png)
![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)
